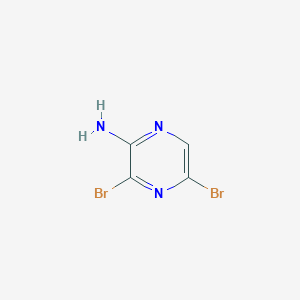

Amino-3,5-dibromopyrazine

Descripción

Significance of Pyrazine (B50134) Scaffolds in Heterocyclic Chemistry and Material Science

Pyrazine and its derivatives are a cornerstone of heterocyclic chemistry, a field that explores the synthesis and properties of ring-containing organic compounds. nih.govtandfonline.com These scaffolds are not merely chemical curiosities; they are integral components of a vast array of biologically active molecules and advanced materials. tandfonline.comresearchgate.net In medicinal chemistry, the pyrazine ring is found in numerous clinically important drugs, exhibiting a wide spectrum of therapeutic activities, including anticancer, antitubercular, and diuretic effects. nih.govsci-hub.se

The utility of pyrazine scaffolds extends into materials science, where their electronic properties and structural rigidity are harnessed in the development of novel materials. tandfonline.combloomtechz.com They serve as components in the synthesis of organic light-emitting diodes (OLEDs), photosensitive polymers, and other advanced materials with tailored electronic and optical properties. bloomtechz.com

Role of Halogenation in Modulating Pyrazine Reactivity and Applications

The introduction of halogen atoms, such as bromine, onto the pyrazine ring dramatically influences its chemical reactivity and expands its synthetic potential. nih.govmt.com Halogenation, the process of introducing one or more halogen atoms into a compound, is a fundamental transformation in organic synthesis. mt.com The bromine atoms in 2-Amino-3,5-dibromopyrazine act as versatile handles, providing reactive sites for a variety of chemical transformations. bloomtechz.comchemimpex.com

These transformations often involve nucleophilic substitution reactions, where the bromine atoms are replaced by other functional groups, or cross-coupling reactions, which allow for the formation of new carbon-carbon or carbon-heteroatom bonds. chemicalbook.comrsc.org This tunable reactivity is crucial for the construction of complex molecules with specific functions, from potent pharmaceuticals to high-performance materials. nih.govrsc.org

Overview of 2-Amino-3,5-dibromopyrazine as a Key Synthetic Intermediate

2-Amino-3,5-dibromopyrazine serves as a critical precursor in the synthesis of a wide range of valuable compounds. nbinno.comchemicalbook.com Its utility stems from the strategic placement of the amino and bromo substituents, which allows for selective and sequential chemical modifications.

Synthesis of 2-Amino-3,5-dibromopyrazine: The compound is typically synthesized through the bromination of 2-aminopyrazine (B29847). chemicalbook.comsigmaaldrich.com Common brominating agents used for this purpose include N-bromosuccinimide (NBS) and bromine. google.comjuniperpublishers.com The reaction conditions can be optimized to achieve high yields of the desired dibrominated product. nbinno.com

Applications in Medicinal Chemistry: In the pharmaceutical industry, 2-Amino-3,5-dibromopyrazine is a key intermediate in the synthesis of a variety of therapeutic agents. nbinno.comchemimpex.com It has been utilized in the preparation of rho kinase (ROCK) inhibitors, which are being investigated for the treatment of diseases such as glaucoma and cancer. chemicalbook.comgoogleapis.com Furthermore, it serves as a building block for potential anticancer, anti-inflammatory, and antimicrobial agents. nbinno.com

Applications in Materials Science and Agrochemicals: Beyond pharmaceuticals, 2-Amino-3,5-dibromopyrazine finds application in the development of advanced materials and agrochemicals. bloomtechz.comchemimpex.com It is used in the synthesis of conjugated polymers for applications such as neurotoxin detection and as a component in photosensitive materials. bloomtechz.comchemicalbook.com In the agricultural sector, it serves as a precursor for various herbicides, insecticides, and fungicides. nbinno.comchemimpex.com

Research Gaps and Future Directions in 2-Amino-3,5-dibromopyrazine Studies

Despite its established utility, there remain areas for further exploration in the study of 2-Amino-3,5-dibromopyrazine. While several synthetic routes exist, there is ongoing research to develop more efficient, cost-effective, and environmentally friendly methods for its production. guidechem.com One of the documented challenges is the low purity and yield of the final product, coupled with difficulties in wastewater treatment, which points to the need for improved purification techniques and greener synthesis protocols. guidechem.com

Future research will likely focus on expanding the synthetic utility of this versatile intermediate. This includes the development of novel catalytic systems for more selective and efficient functionalization of the pyrazine ring. Furthermore, the exploration of new applications for derivatives of 2-Amino-3,5-dibromopyrazine in areas such as energy storage and bioluminescence is an active area of investigation. nbinno.com For instance, its derivatives have shown promise as negative electrode materials in lithium-ion batteries and as bioluminescent substrates. nbinno.com Continued investigation into its biological activities could also lead to the discovery of new therapeutic leads. nbinno.com

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

3,5-dibromopyrazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3Br2N3/c5-2-1-8-4(7)3(6)9-2/h1H,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTLBKXRFWUERQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(C(=N1)N)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3Br2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50347316 | |

| Record name | 2-Amino-3,5-dibromopyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50347316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24241-18-7 | |

| Record name | 2-Amino-3,5-dibromopyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50347316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-3,5-dibromopyrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Amino 3,5 Dibromopyrazine

Direct Bromination of 2-Aminopyrazine (B29847)

Direct bromination capitalizes on the activated nature of the 2-aminopyrazine ring. The selection of the brominating agent and reaction conditions is critical to steer the reaction towards the desired 3,5-disubstituted product, avoiding the formation of monobrominated or other isomeric byproducts. d-nb.infoucl.ac.uk

N-Bromosuccinimide (NBS) is a versatile and widely used reagent for the bromination of aromatic and heterocyclic compounds. sigmaaldrich.comwikipedia.org It serves as a stable source of electrophilic bromine and its application in the synthesis of 2-Amino-3,5-dibromopyrazine has been subject to extensive optimization studies. recipharm.comresearchgate.net

The efficiency of the NBS-mediated bromination of 2-aminopyrazine is highly dependent on a careful balance of several factors, including the choice of solvent, the molar ratio of NBS to the substrate, reaction temperature, and duration.

Solvent Effects: Research has shown that acetonitrile (B52724) is an ideal solvent for this transformation, leading to good yields of both mono- and di-halogenated products. d-nb.info While other polar solvents like Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), and Methanol have been explored, acetonitrile often provides a cleaner reaction profile with easier purification. d-nb.infowisconsin.edu For instance, reactions conducted in a DMSO-water mixture have also been reported, though removal of DMSO can complicate the work-up process. d-nb.info

Stoichiometry of NBS: The stoichiometry of NBS is the most critical factor in controlling the extent of bromination. To achieve the target 2-Amino-3,5-dibromopyrazine, a significant excess of NBS is required. Studies indicate that using approximately 3.3 equivalents of NBS is effective for producing the dibrominated compound. d-nb.info In contrast, using a smaller amount, such as 1.1 equivalents, primarily yields the monobrominated product, 2-amino-5-bromopyrazine. d-nb.info

Temperature and Reaction Time: The reaction temperature and duration are also key parameters. The formation of the dibrominated product using 3.3 equivalents of NBS in acetonitrile was achieved with heating, while the selective synthesis of the monobrominated product was successful at room temperature. d-nb.info Reaction times can vary from a few hours to overnight, depending on the specific conditions employed. d-nb.infowisconsin.edu

| NBS (Equivalents) | Solvent | Temperature | Primary Product | Yield | Reference |

|---|---|---|---|---|---|

| 3.3 | Acetonitrile (MeCN) | Heating | 2-Amino-3,5-dibromopyrazine | 38% | d-nb.info |

| 1.1 | Acetonitrile (MeCN) | 100 °C | Mixture of mono- and di-brominated | Poor | d-nb.info |

| 1.1 | Acetonitrile (MeCN) | Room Temp | 2-Amino-5-bromopyrazine | High Performance | d-nb.info |

| 1.0 | Dichloromethane (DCM) | Room Temp | 2-Amino-3-bromo-5-chloropyrazine* | 87% | researchgate.net |

*Starting from 2-amino-5-chloropyrazine.

The amino group at the C2 position of the pyrazine (B50134) ring is an activating, ortho-, para-director for electrophilic aromatic substitution. In 2-aminopyrazine, the C3 and C5 positions are electronically activated and thus susceptible to bromination.

Control over regioselectivity and yield is primarily managed by adjusting the stoichiometry of the NBS reagent. d-nb.info

Monobromination: To selectively synthesize 2-amino-5-bromopyrazine, approximately 1.1 equivalents of NBS are used under mild conditions, such as at room temperature. d-nb.info The C5 position is generally the most reactive site for the first substitution.

Dibromination: To obtain 2-Amino-3,5-dibromopyrazine, an excess of NBS is necessary to force the second bromination at the more sterically hindered and electronically less favored C3 position. Research has demonstrated that employing 3.3 equivalents of NBS facilitates the formation of the desired dibrominated product. d-nb.info Further optimization has shown that subjecting the isolated monobrominated intermediate (2-amino-5-bromopyrazine) to a second bromination step can lead to 2-Amino-3,5-dibromopyrazine in excellent yields (77%). d-nb.info

To improve reaction efficiency, microwave-assisted synthesis has been successfully applied to the bromination of 2-aminopyrazine. This technique often leads to significantly reduced reaction times and improved yields compared to conventional heating methods. d-nb.info

Studies have shown that the use of NBS in acetonitrile under microwave irradiation provides an excellent method for preparing both mono- and di-brominated pyrazines. d-nb.infowisconsin.edu For instance, microwave-assisted bromination of 2-aminopyrazine with 2.2 equivalents of NBS in acetonitrile for just ten minutes at 120°C yielded 2-Amino-3,5-dibromopyrazine in 94% yield. This highlights the considerable advantage of microwave assistance in accelerating the synthesis. d-nb.info

| NBS (Equivalents) | Solvent | Method | Time | Temperature | Yield of 2-Amino-3,5-dibromopyrazine | Reference |

|---|---|---|---|---|---|---|

| 1.1 | Acetonitrile | Microwave (MW) | 5 min | 100 °C | 6% | d-nb.info |

| 2.2 | Acetonitrile | Microwave (MW) | 10 min | 120 °C | 94% | d-nb.info |

A traditional and effective method for synthesizing 2-Amino-3,5-dibromopyrazine involves the use of molecular bromine (Br₂) as the brominating agent in a glacial acetic acid solvent system. juniperpublishers.comorientjchem.org

The general procedure involves dissolving 2-aminopyrazine in warm glacial acetic acid. juniperpublishers.com After the substrate is fully dissolved, sodium acetate (B1210297) trihydrate is added. The resulting mixture is then cooled significantly, typically in an ice-salt bath to temperatures around -5°C. Molecular bromine is then added dropwise over an extended period while maintaining the low temperature. juniperpublishers.com Following the addition, the reaction is stirred at low temperature for several hours before being allowed to warm to room temperature, where it is stirred for an extended period, often 24 hours, to ensure the reaction goes to completion. juniperpublishers.com

In the bromination of 2-aminopyrazine with molecular bromine in acetic acid, sodium acetate trihydrate plays a crucial role as a buffer and weak base. juniperpublishers.comorientjchem.orgorgsyn.org The electrophilic aromatic substitution reaction produces hydrobromic acid (HBr) as a byproduct. In the acidic reaction medium, this HBr can protonate the electron-donating amino group of the pyrazine ring, converting it into an electron-withdrawing ammonium (B1175870) group (-NH₃⁺). This transformation would deactivate the ring towards further electrophilic attack, thereby inhibiting the desired bromination and leading to poor yields.

Sodium acetate (the acetate ion) reacts with the strong acid HBr produced during the reaction to form acetic acid and sodium bromide. atamanchemicals.com This buffering action neutralizes the generated acid, maintaining a less acidic environment and preventing the deactivation of the substrate. atamanchemicals.comcneastchem.com This ensures that the amino group remains in its free base form (-NH₂), preserving its ring-activating properties and allowing the bromination to proceed efficiently to the disubstituted product. juniperpublishers.comorientjchem.org

Bromination with Molecular Bromine in Glacial Acetic Acid

Temperature Control and Safety Considerations

Precise temperature control is a critical parameter in the synthesis of 2-Amino-3,5-dibromopyrazine to ensure both the safety of the procedure and the quality of the final product.

During the bromination of 2-aminopyrazine, the reaction temperature is carefully managed to prevent undesirable side reactions, such as over-bromination, and to control the exothermic nature of the reaction. In one common method utilizing N-bromosuccinimide (NBS) as the brominating agent in a solvent like dimethyl sulfoxide (DMSO), the initial addition of NBS is carried out at a reduced temperature, typically between 5-10°C. guidechem.com Another protocol suggests maintaining the temperature below 15°C during the addition of NBS. rsc.org One procedure even details stirring the mixture in an ice-salt bath at -5°C during the dropwise addition of bromine, highlighting the potential hazards of a rapid, uncontrolled reaction. juniperpublishers.comresearchgate.net After the initial addition, the reaction is often allowed to proceed at room temperature for an extended period. guidechem.comjuniperpublishers.comresearchgate.net

Safety is a paramount concern in the synthesis of 2-Amino-3,5-dibromopyrazine. The compound itself is classified as harmful if swallowed, in contact with skin, or if inhaled, and it can cause skin and serious eye irritation, as well as respiratory irritation. fishersci.fifluorochem.co.uk Therefore, appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection, is mandatory. fishersci.fithermofisher.com The synthesis should be conducted in a well-ventilated area, preferably under a chemical fume hood, with eyewash stations and safety showers readily accessible. fishersci.fi

When working with brominating agents like elemental bromine or NBS, extreme caution is necessary due to their corrosive and toxic nature. Using NBS is often preferred as it avoids some of the control and toxicity issues associated with liquid bromine. guidechem.com The reaction can be turbulent and potentially hazardous if the addition of the brominating agent is too rapid. juniperpublishers.comresearchgate.net In case of fire, water spray, carbon dioxide, dry chemical, or alcohol-resistant foam are suitable extinguishing media. fishersci.fi

Alternative Synthetic Routes to 2-Amino-3,5-dibromopyrazine

Beyond the direct bromination of 2-aminopyrazine, alternative synthetic pathways have been explored to produce 2-Amino-3,5-dibromopyrazine.

Synthesis from 2-Aminopyrazine via Nitroso Reaction

While the direct bromination of 2-aminopyrazine is the most commonly cited method, information regarding its synthesis via a nitroso reaction is less prevalent in the readily available literature. However, a related reaction involves the reduction of a nitroso moiety to form an amino group. For instance, 5-amino-8-hydroxyquinoline sulphate can be prepared by the reduction of 8-hydroxy-5-nitrosoquinoline using sodium dithionite. juniperpublishers.com This suggests that a synthetic strategy could potentially involve the formation of a nitroso-dibromopyrazine intermediate, which is then reduced to yield the final product, although specific protocols for this route are not well-documented.

Preparation from 2,3,5-Tribromopyrazine (B1438960)

Another potential, though less direct, route to 2-Amino-3,5-dibromopyrazine is through the amination of 2,3,5-tribromopyrazine. This would involve a nucleophilic substitution reaction where one of the bromine atoms is replaced by an amino group. The reactivity of the bromine atoms on the pyrazine ring allows for such substitutions. smolecule.com While specific conditions for the direct amination of 2,3,5-tribromopyrazine to yield the desired isomer are not extensively detailed, related transformations provide a basis for this approach. For example, 2-amino-3,5-dibromopyrazine itself can undergo further reactions where the bromine atoms are substituted. nbinno.com

Green Chemistry Approaches in 2-Amino-3,5-dibromopyrazine Synthesis

Efforts to develop more environmentally benign synthetic methods have been a focus in chemical manufacturing. In the context of 2-Amino-3,5-dibromopyrazine synthesis, green chemistry principles can be applied to minimize waste and reduce the use of hazardous materials.

One approach involves optimizing reaction conditions to improve yield and reduce byproducts. For instance, using N-bromosuccinimide (NBS) as a brominating agent is considered a greener alternative to elemental bromine due to its solid nature and reduced toxicity. guidechem.com The choice of solvent is another critical factor. While dimethyl sulfoxide (DMSO) is commonly used, its disposal and potential environmental impact are considerations. Research into alternative, more environmentally friendly solvents is an ongoing area of interest.

Furthermore, methods that reduce the number of synthetic steps and purification processes contribute to a greener synthesis. A one-pot synthesis method where 2-cyanopyrazine is converted to 2-aminopyrazine and then directly brominated in the same reaction vessel can streamline the process and minimize waste. guidechem.com However, some reported methods still result in low purity and yield, with difficult-to-treat wastewater, indicating a need for further optimization. guidechem.com

Scale-Up Synthesis Considerations for Industrial and Pharmaceutical Applications

The transition from laboratory-scale synthesis to industrial and pharmaceutical production of 2-Amino-3,5-dibromopyrazine presents several challenges that must be addressed to ensure efficiency, cost-effectiveness, and safety.

Key considerations for scale-up include:

Reaction Kinetics and Thermodynamics: Understanding the reaction kinetics and managing the heat generated during the exothermic bromination step is crucial for safe and controlled large-scale production.

Mass Transfer: Ensuring efficient mixing of reactants is vital to achieve consistent product quality and yield.

Process Control and Automation: Implementing automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant addition rates can improve reproducibility and safety.

Purification Methods: Developing robust and scalable purification techniques, such as crystallization or chromatography, is essential to obtain the high-purity product required for pharmaceutical applications.

Waste Management: Implementing effective strategies for treating and disposing of waste streams, particularly those containing residual bromine and organic solvents, is a critical environmental and regulatory consideration. guidechem.com

Advanced Reactivity and Derivatization of 2 Amino 3,5 Dibromopyrazine

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming C-C bonds in pyrazine (B50134) chemistry. rsc.org For 2-amino-3,5-dibromopyrazine, palladium-catalyzed reactions such as the Suzuki-Miyaura, Stille, and Sonogashira couplings are particularly significant, enabling the introduction of diverse aryl, vinyl, and alkynyl groups. rsc.org

The Suzuki-Miyaura reaction, which couples an organoboron compound with an organohalide, is a widely used method for creating biaryl structures and other conjugated systems. organic-chemistry.orgbeilstein-journals.org This reaction has been successfully applied to 2-amino-3,5-dibromopyrazine to synthesize a range of substituted aminopyrazines. uwindsor.ca

A variety of arylboronic acids can be effectively coupled with 2-amino-3,5-dibromopyrazine. This includes both electron-rich and electron-poor arylboronic acids, as well as those containing heterocyclic moieties. rsc.org For instance, the reaction of 2-amino-3,5-dibromopyrazine with arylboronic acids is a key step in the synthesis of 3,7-dihydroimidazo[1,2a]pyrazine-3-ones, which are precursors to coelenterazine (B1669285) analogs used in bioluminescence research. researchgate.net The reaction demonstrates good generality, affording the desired coupled products in moderate to excellent yields. rsc.orgresearchgate.net In some synthetic pathways, the coupling is performed sequentially to introduce different aryl groups at the two bromine positions. nih.gov

| Arylboronic Acid | Product Type | Reference |

|---|---|---|

| Phenylboronic acid | 3-Phenyl-pyrrolo[2,3-b]pyridine analogue | nih.gov |

| 3,4-Dimethoxyphenylboronic acid | Disubstituted pyrrolo[2,3-b]pyrazine | nih.gov |

| Various aryl, heteroaryl, and fluoroaryl boronic acids | General dehydrocoelenterazine (B1496532) precursors | researchgate.net |

| Methoxy- and chloropyridyl boronic acids | Hetaryl-substituted aminopyrazines | rsc.org |

The success of the Suzuki-Miyaura coupling heavily relies on the choice of the palladium catalyst and associated ligands. mdpi.com For the coupling of 2-amino-3,5-dibromopyrazine and its derivatives, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a commonly employed and effective catalyst. rsc.org This catalyst, often used in conjunction with a base such as sodium or cesium carbonate, facilitates the reaction under relatively mild conditions. rsc.orgharvard.edu Other palladium sources like palladium(II) acetate (B1210297) (Pd(OAc)₂) combined with phosphine (B1218219) ligands have also proven effective. uwindsor.camdpi.com The ligand system plays a critical role, influencing catalyst stability and reactivity. For instance, bulky, electron-rich phosphine ligands can enhance the rate of oxidative addition, a key step in the catalytic cycle. harvard.edu

| Catalyst/Precatalyst | Ligand | Base | Typical Substrate | Reference |

|---|---|---|---|---|

| Pd(PPh₃)₄ | Triphenylphosphine (integral part of complex) | Na₂CO₃ / Cs₂CO₃ | 2-Amino-3,5-dibromopyrazine | rsc.org |

| Pd(OAc)₂ | Triphenylphosphine (PPh₃) | Various carbonates | Halogenated azaindoles | uwindsor.ca |

| Pd₂(dba)₃ | Triphenylarsine (AsPh₃) | - | Aryl bromides | nih.gov |

| Pd(dppf)Cl₂ | dppf (integral part of complex) | Cs₂CO₃ | Activated bromopyrazines | rsc.org |

A significant feature of cross-coupling reactions with 2-amino-3,5-dibromopyrazine is the potential for regioselectivity. The two bromine atoms at the C3 and C5 positions exhibit different reactivities, which can be exploited for selective functionalization. Generally, the bromine at the C5 position is more reactive towards Suzuki-Miyaura coupling than the bromine at the C3 position. nih.gov However, the selectivity can be influenced by the reaction conditions and the directing effect of the adjacent amino group. In some cases, the amino group can coordinate to the palladium catalyst, directing the oxidative addition preferentially to the ortho C3-bromine atom. rsc.org This directing effect has been observed in Stille couplings, leading primarily to substitution at the C3 position when equimolar amounts of reactants are used. nih.gov For Suzuki couplings, careful control of stoichiometry and reaction conditions can allow for either mono-arylation, typically at the more reactive position, or di-arylation if an excess of the boronic acid and prolonged reaction times are used. rsc.orgnih.gov

The Stille reaction, which couples an organotin compound with an organohalide, is another valuable method for derivatizing 2-amino-3,5-dibromopyrazine. wikipedia.orglibretexts.org This reaction is known for its tolerance of a wide range of functional groups and the stability of the organostannane reagents. researchgate.net In the context of 2-amino-3,5-dibromopyrazine, Stille couplings have been used to introduce various organic fragments. nih.gov A notable aspect is the regioselectivity, where the reaction can be directed to a specific bromine atom. Research has shown that under certain palladium-mediated conditions, treating 2-amino-3,5-dibromopyrazine with an equimolar amount of an organostannane reagent results in the preferential formation of the mono-coupled product substituted at the C3 position. nih.gov This selectivity is attributed to a directing effect from the adjacent amino group. nih.gov

| Organotin Reagent | Catalyst System | Key Observation | Reference |

|---|---|---|---|

| Organostannanes (general) | Pd-mediated | Preferential monocoupling at the C3-position, likely directed by the amino group. | nih.gov |

The Sonogashira reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. wikipedia.orglibretexts.org This reaction is instrumental for synthesizing alkynyl-substituted pyrazines from 2-amino-3,5-dibromopyrazine. These products serve as important intermediates in the synthesis of more complex heterocyclic systems, such as pyrrolo[2,3-b]pyrazines. nih.gov For example, a regioselective Sonogashira coupling of 2-amino-3,5-dibromopyrazine with trimethylsilylacetylene (B32187) can be achieved, followed by a cyclization step to form the pyrrolo[2,3-b]pyrazine core. nih.gov The reaction conditions are typically mild, often employing a base like triethylamine (B128534) which can also act as a solvent. scirp.org

| Alkyne Partner | Catalyst System | Product/Intermediate | Reference |

|---|---|---|---|

| Trimethylsilylacetylene | Pd catalyst, Cu(I) co-catalyst | Alkynyl pyrazine for pyrrolo[2,3-b]pyrazine synthesis | nih.gov |

| Terminal Alkynes (general) | Pd(CF₃COO)₂, PPh₃, CuI | 2-Amino-3-alkynylpyridines (by analogy) | scirp.org |

Negishi Cross-Coupling Reactions

The Negishi cross-coupling reaction, which pairs organic halides with organozinc compounds, is a powerful method for forming carbon-carbon bonds. wikipedia.org This reaction is particularly useful for coupling sp2, sp3, and sp hybridized carbon atoms, making it a versatile tool in organic synthesis. wikipedia.org In the context of 2-amino-3,5-dibromopyrazine, Negishi coupling allows for the selective functionalization of the pyrazine core. scispace.com

Research has shown that palladium or nickel complexes can effectively catalyze these reactions. wikipedia.org While palladium catalysts generally offer higher yields and greater functional group tolerance, nickel catalysts are also viable options. wikipedia.org The reaction mechanism involves the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond, followed by transmetalation with the organozinc reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. wikipedia.org

Recent advancements in Negishi coupling methodologies include the development of robust acenaphthoimidazolylidene palladium complexes that exhibit high catalytic activity under mild conditions and at low catalyst loadings. organic-chemistry.org These catalysts have proven effective in coupling a wide range of (hetero)aryl halides with alkylzinc reagents, including substrates with functional groups like -NH2. organic-chemistry.org The use of flow chemistry protocols for both the generation of alkylzinc halides and the subsequent Negishi coupling has also been developed, offering a more streamlined approach. beilstein-journals.org

In the synthesis of complex molecules, the Negishi reaction has been employed to create sp3-sp2 carbon-carbon bonds with good yields. wikipedia.org For instance, it was a key step in the total synthesis of (-)-stemoamide and Pumiliotoxin B. wikipedia.org The reaction's scope is broad, enabling the synthesis of diverse structures such as unsymmetrical 2,2'-bipyridines and various substituted dienes. wikipedia.org

Carbon-Heteroatom Bond Formation (C-N and C-P Coupling)

The formation of carbon-heteroatom bonds, particularly C-N and C-P bonds, is a cornerstone of modern organic synthesis, crucial for the preparation of pharmaceuticals, fine chemicals, and advanced materials. nih.gov Palladium-catalyzed cross-coupling reactions are a primary method for achieving these transformations. nih.gov

The Buchwald-Hartwig amination, a well-known C-N coupling reaction, has evolved significantly, with several generations of catalysts developed to improve its efficiency and scope. nih.gov This reaction typically involves the coupling of an aryl halide with an amine in the presence of a palladium catalyst and a base. nih.gov While highly effective, traditional methods can be limited to electron-deficient aryl compounds reacting with strong amino nucleophiles. researchgate.net

Copper-catalyzed Ullmann-type reactions provide an alternative for C-N bond formation and have seen renewed interest with the development of more practical and efficient catalytic systems. mdpi.com These reactions can be performed under milder conditions and offer a complementary approach to palladium-catalyzed methods. mdpi.com

For 2-amino-3,5-dibromopyrazine, its electron-deficient nature and the presence of two reactive C-Br bonds make it a suitable substrate for C-N coupling reactions. These reactions can be used to introduce a variety of nitrogen-containing substituents, leading to the synthesis of highly functionalized pyrazine derivatives.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction for functionalizing aromatic rings, particularly those bearing electron-withdrawing groups and a good leaving group. pressbooks.pub The reaction proceeds through a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized carbanion intermediate (Meisenheimer complex). pressbooks.pub The presence of electron-withdrawing substituents ortho or para to the leaving group is crucial for stabilizing this intermediate and facilitating the reaction. pressbooks.pub

The pyrazine ring in 2-amino-3,5-dibromopyrazine is inherently electron-deficient, which, combined with the two bromine atoms (good leaving groups), makes it highly susceptible to SNAr reactions.

Amination Reactions to Form Diaminopyrazines

The bromine atoms on 2-amino-3,5-dibromopyrazine can be displaced by various amines through SNAr to form diaminopyrazine derivatives. Research has shown that the reaction of 2-amino-3,5-dibromopyrazine with amines can be carried out in a sealed tube at elevated temperatures (e.g., 120 °C) to yield the corresponding 2,3,5-triaminopyrazine derivatives. googleapis.com

A specific example involves the amination of 2-amino-3,5-dibromopyrazine with a secondary amine in the presence of a sterically hindered base like N,N-diisopropylethylamine (DIPEA). nih.gov This reaction selectively forms a diaminopyrazine, which can then be used in subsequent cyclization reactions. nih.gov The selective substitution at the 3-position is often observed, which can be attributed to the directing effect of the amino group at the 2-position. nih.gov

The reaction conditions, such as the choice of solvent and base, can influence the outcome of the amination. For instance, the use of a copper(I) iodide catalyst can accelerate the reaction.

Methoxylation Reactions

The bromine atoms of 2-amino-3,5-dibromopyrazine can also be substituted by methoxy (B1213986) groups via SNAr. A documented procedure involves reacting 2-amino-3,5-dibromopyrazine with sodium methoxide (B1231860) in methanol. google.com The reaction is typically carried out by boiling the mixture for several hours. google.com

Interestingly, studies have shown that the methoxylation can occur selectively at the 3-position of the pyrazine ring. google.com This regioselectivity is noteworthy and highlights the electronic influence of the amino group on the reactivity of the pyrazine core. google.com The resulting 2-amino-3-methoxy-5-bromopyrazine is a valuable intermediate for further synthetic transformations. google.com

The general principle of this reaction is analogous to other SNAr reactions where a nucleophile (in this case, methoxide) attacks the electron-deficient pyrazine ring, leading to the displacement of a bromide ion.

Reaction with Isothiocyanates for Thiazolopyrazine Formation

2-Amino-3,5-dibromopyrazine can undergo a tandem reaction with isothiocyanates to form N-substituted-2-aminothiazolo[4,5-b]pyrazines. nbinno.comchemicalbook.comchemsrc.com This transformation involves an initial reaction of the amino group with the isothiocyanate, followed by an intramolecular cyclization that displaces one of the bromine atoms.

The reaction is typically carried out in the presence of a base, such as sodium hydroxide, in a polar solvent like dimethyl sulfoxide (B87167) (DMSO). researchgate.net The choice of solvent and base is critical for the success of the reaction. For example, using a stronger base like NaOH has been shown to be more effective than weaker bases like K2CO3 in promoting the cyclization to the desired thiazolopyrazine product. researchgate.net The reaction conditions can be optimized to achieve good yields for a variety of substituted isothiocyanates. researchgate.net

Cyclization and Annulation Reactions

2-Amino-3,5-dibromopyrazine serves as a precursor for the synthesis of various fused heterocyclic systems through cyclization and annulation reactions.

One notable application is the synthesis of 3,7-dihydroimidazo[1,2-a]pyrazine-3-ones. sigmaaldrich.comresearchgate.net This process can lead to the formation of compounds like coelenterazine, a bioluminescent molecule, in a concise, high-yielding synthetic route. researchgate.net

Furthermore, amination of 2-amino-3,5-dibromopyrazine to form a diaminopyrazine intermediate opens the door to further cyclization. nih.govmdpi.com For example, treatment of the resulting diaminopyrazine with a nitrite (B80452) source, such as sodium nitrite in acetic acid or isoamyl nitrite in DMF, leads to the formation of a 1H-1,2,3-triazolo[4,5-b]pyrazine ring system. nih.gov

The reactivity of the bromine atoms also allows for the construction of other fused rings. For instance, reaction with sodium hydrosulfide (B80085) can selectively replace one of the bromine atoms with a thiol group, which can then be used in subsequent cyclization reactions to form thiazine-containing polycyclic compounds. juniperpublishers.com

Annulation reactions, such as the [3+3] and [4+2] cycloadditions, are powerful strategies for constructing complex cyclic and heterocyclic frameworks. nih.gov While specific examples involving 2-amino-3,5-dibromopyrazine in these types of reactions are not detailed in the provided context, its functional groups make it a potential candidate for such transformations after suitable derivatization.

Formation of Imidazo[1,2-a]pyrazines

A significant application of 2-amino-3,5-dibromopyrazine is in the synthesis of the imidazo[1,2-a]pyrazine (B1224502) scaffold, a core structure found in many biologically active compounds. The general strategy involves the reaction of the amino group of 2-amino-3,5-dibromopyrazine with a two-carbon electrophile, which then undergoes intramolecular cyclization to form the fused imidazole (B134444) ring.

A common method for this transformation is the reaction of 2-amino-3,5-dibromopyrazine with α-haloketones or α-haloaldehydes. For instance, treatment with chloroacetaldehyde (B151913) in a suitable solvent like isopropyl alcohol or acetonitrile (B52724) leads to the formation of 6,8-dibromoimidazo[1,2-a]pyrazine (B131933). nih.gov The reaction typically proceeds by initial N-alkylation of the exocyclic amino group, followed by intramolecular cyclization and dehydration.

| Reactant 1 | Reactant 2 | Solvent | Conditions | Product | Yield |

| 2-Amino-3,5-dibromopyrazine | Chloroacetaldehyde (50% aq. solution) | Isopropyl alcohol (IPA) | Reflux, 110°C, 72 h | 6,8-Dibromoimidazo[1,2-a]pyrazine | - |

| 2-Amino-3,5-dibromopyrazine | Chloroacetaldehyde | Acetonitrile | 80°C, 10 h | 6,8-Dibromoimidazo[1,2-a]pyrazine | - |

| 2-Amino-3,5-dibromopyrazine | Bromoacetaldehyde | Ethanol | Room temperature, 3 days | 6,8-Dibromoimidazo[1,2-a]pyrazine | - |

Data sourced from multiple reports. Yields are not always specified in the provided literature.

The resulting 6,8-dibromoimidazo[1,2-a]pyrazine is itself a valuable intermediate. The bromine atoms can be further functionalized, for example, through Suzuki-Miyaura cross-coupling reactions to introduce aryl or heteroaryl substituents. nih.gov This allows for the generation of a diverse library of imidazo[1,2-a]pyrazine derivatives with potential applications in medicinal chemistry. nih.govresearchgate.net

Synthesis of Triazolo[4,5-b]pyrazines and other Fused Systems

The versatile nature of 2-amino-3,5-dibromopyrazine also allows for its use in the construction of other fused heterocyclic systems, such as triazolo[4,5-b]pyrazines. One synthetic route involves the amination of 2-amino-3,5-dibromopyrazine to form a diaminopyrazine derivative. mdpi.com This is followed by cyclization with a nitrite source, such as isoamyl nitrite or sodium nitrite in acetic acid, to form the fused triazole ring. mdpi.comresearchgate.net

A key step in this sequence is the initial amination, which can be achieved by reacting 2-amino-3,5-dibromopyrazine with an amine in the presence of a sterically hindered base like N,N-diisopropylethylamine (DIPEA). researchgate.net The subsequent diazotization of one amino group and intramolecular cyclization onto the other forms the triazole ring.

| Step | Reagents | Conditions | Intermediate/Product |

| Amination | Amine, N,N-diisopropylethylamine (DIPEA) | - | Diaminopyrazine derivative |

| Cyclization | Isoamyl nitrite in DMF or NaNO₂ in aqueous acetic acid | - | 1H-1,2,3-Triazolo[4,5-b]pyrazine derivative |

This table represents a general synthetic pathway. Specific conditions and yields can vary.

Construction of Azaphenothiazine Ring Systems

2-Amino-3,5-dibromopyrazine serves as a building block for the synthesis of more complex, polycyclic structures like azaphenothiazines. These compounds are of interest due to their potential biological activities. juniperpublishers.comresearchgate.net The synthesis of angular azaphenothiazine derivatives has been reported through the reaction of 2-amino-3,5-dibromopyrazine with quinone derivatives. researchgate.net

For instance, the reaction of 2-amino-3,5-dibromopyrazine with 6,7-dibromoquinoline-5,8-dione (B3062177) in the presence of anhydrous sodium carbonate can yield isomeric angular azabenzophenothiazine compounds. researchgate.net These products can then undergo further reactions to create even more complex, multi-ring systems. researchgate.net Another approach involves the conversion of 2-amino-3,5-dibromopyrazine to 2-amino-5-bromopyrazine-3[4H]-thione, which can then be coupled with a quinone to form the azaphenothiazine core. juniperpublishers.comjuniperpublishers.com

| Reactant 1 | Reactant 2 | Catalyst/Base | Product Type |

| 2-Amino-3,5-dibromopyrazine | 6,7-Dibromoquinoline-5,8-dione | Anhydrous sodium carbonate | Angular azabenzophenothiazine |

| 2-Amino-5-bromopyrazine-3[4H]-thione | 6,7-Dibromo-5-8-quinolinequinone | Anhydrous sodium carbonate | Angular azaphenothiazinone |

This table outlines key reactions in the synthesis of azaphenothiazine systems.

Further Functionalization of the Amino Group

While the amino group in 2-amino-3,5-dibromopyrazine is often utilized for cyclization reactions, it can also be directly functionalized. These reactions can modify the electronic properties of the pyrazine ring and introduce new functionalities for further derivatization. For example, the amino group can undergo standard reactions such as acylation or alkylation, provided that the reaction conditions are controlled to avoid displacement of the bromine atoms. The unprotected amino group has been shown to be compatible with certain cross-coupling reactions, such as the Suzuki reaction, under specific conditions. rsc.org

Chemo- and Regioselectivity in Multi-functionalized Pyrazine Systems

The presence of multiple reactive sites on 2-amino-3,5-dibromopyrazine—the amino group and two non-equivalent bromine atoms—raises questions of chemo- and regioselectivity. In many reactions, the amino group is the most nucleophilic site and will react preferentially with electrophiles.

In terms of the two bromine atoms, the C-3 position is generally more reactive towards nucleophilic substitution than the C-5 position. This is attributed to the electronic influence of the adjacent amino group. For instance, in a sequential Stille coupling, the initial monocoupling has been observed to occur preferentially at the C-3 position. nih.gov Similarly, methoxylation with sodium methoxide has been reported to occur exclusively at the 3-position. google.com This inherent regioselectivity is a valuable tool in the controlled, stepwise functionalization of the pyrazine core.

However, the selectivity can be influenced by the reaction conditions, the nature of the incoming group, and the catalyst used. For example, in Suzuki-Miyaura coupling reactions, while the C-3 position is often more reactive, careful control of stoichiometry and reaction conditions can allow for selective mono- or diarylation.

Computational Chemistry and Theoretical Studies of 2 Amino 3,5 Dibromopyrazine and Its Derivatives

Quantum Mechanical Investigations (e.g., DFT, TD-DFT)

Quantum mechanical methods, such as Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), are at the forefront of computational chemistry for predicting the properties of molecules like 2-Amino-3,5-dibromopyrazine. science.govresearchgate.netepa.gov These methods allow for the detailed exploration of the molecule's electronic landscape and its response to external stimuli.

Geometry Optimization and Conformational Analysis

DFT calculations are frequently used to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. researchgate.net For derivatives of 2-Amino-3,5-dibromopyrazine, such as substituted imidazo[1,2-a]pyrazines, DFT has been employed to identify stable rotameric conformations. rsc.org These studies have shown that different rotational forms of the molecule can be stabilized by intramolecular hydrogen bonds. rsc.org Potential energy surface (PES) scans using DFT can map the energy landscape of the molecule, revealing the energy barriers between different conformations and identifying the most stable forms. rsc.org

Electronic Structure and Molecular Orbital Analysis (HOMO-LUMO Gap)

The electronic properties of a molecule are governed by its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial parameter that influences the molecule's chemical reactivity, stability, and electronic transitions. irjweb.commdpi.com A smaller HOMO-LUMO gap generally indicates higher reactivity and is associated with intramolecular charge transfer. researchgate.net

Theoretical calculations using DFT can accurately predict the HOMO and LUMO energy levels and the resulting energy gap. irjweb.com For derivatives of 2-Amino-3,5-dibromopyrazine, molecular orbital analysis has been used to understand their electronic behavior. science.gov Studies have shown that modifications to the molecular structure, such as the introduction of different substituents, can significantly alter the HOMO and LUMO energy levels and, consequently, the energy gap. researchgate.netnih.gov This tuning of the electronic properties is essential for designing molecules with specific applications.

| Compound/Derivative | Method | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Reference |

|---|---|---|---|---|---|

| Triazine Derivative | DFT/B3LYP/6-31G | -6.2967 | -1.8096 | 4.4871 | irjweb.com |

| Dye D35 | DFT | -5.04 | -2.72 | 2.32 | researchgate.net |

| Dye DB | DFT | -4.89 | -2.85 | 2.04 | researchgate.net |

Spectroscopic Property Prediction (NMR, FTIR, UV-Vis Absorption)

Quantum mechanical calculations are invaluable for predicting and interpreting various spectroscopic data. Time-dependent DFT (TD-DFT) is a powerful tool for predicting the UV-Vis absorption spectra of molecules by calculating the energies of electronic excitations. ornl.gov The calculated absorption maxima can then be compared with experimental data. researchgate.net Similarly, methods like the Gauge-Including Atomic Orbital (GIAO) method can be used to compute NMR chemical shifts, aiding in the structural elucidation of complex molecules. rsc.org

For derivatives of 2-Amino-3,5-dibromopyrazine, TD-DFT calculations have been used to compute the absorption spectra for different optimized conformers. rsc.org These theoretical spectra help in understanding the electronic transitions responsible for the observed absorption bands. nih.govresearchgate.net Furthermore, theoretical calculations of vibrational frequencies can be compared with experimental FTIR and Raman spectra to assign vibrational modes and confirm the molecular structure. researchgate.net

| Compound/Derivative | Spectroscopy Type | Predicted Peak(s) | Method | Reference |

|---|---|---|---|---|

| o-methoxyaniline-terminated monoazonaphthols | UV-Vis | ~304-534 nm | TD-DFT | semanticscholar.org |

| P5-PA/chloroform solution | UV-Vis | ~220 nm and 270 nm | Experimental | researchgate.net |

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are computational techniques used to predict how a small molecule, such as a derivative of 2-Amino-3,5-dibromopyrazine, interacts with a biological target, typically a protein. These methods are crucial in drug discovery and design.

Protein-Ligand Interaction Prediction for Biological Activity

Molecular docking is a computational method that predicts the preferred orientation of a ligand when it binds to a receptor to form a stable complex. mdpi.com This technique is widely used to screen virtual libraries of compounds and to predict the binding affinity of a ligand for a specific protein target. nih.gov For derivatives of 2-Amino-3,5-dibromopyrazine, molecular docking studies have been performed to investigate their potential as inhibitors of various enzymes, such as c-Met kinase and HIV protease. jocpr.comresearchgate.netresearchgate.net These studies help in identifying key interactions that contribute to the biological activity of the compounds. researchgate.net

For example, docking experiments with novel inhibitors derived from 2-amino-6-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-4-(3-thienyl)pyridine-3,5-dicarbonitrile suggested a binding mode within the ATP binding pocket of the target kinase, which helped to explain the observed structure-activity relationships. researchgate.net Similarly, molecular docking has been used to evaluate the potency of chiral molecules synthesized from 2-amino-3,5-dibromobenzaldehyde (B195418) against HIV-protease. jocpr.com

Binding Mode Analysis (Hydrogen Bonding, Pi-Interactions, Halogen Bonding)

Once a docking pose is obtained, a detailed analysis of the binding mode is performed to understand the nature of the interactions between the ligand and the protein. These interactions can include hydrogen bonds, hydrophobic interactions, pi-stacking, and halogen bonds. researchgate.net Understanding these interactions is critical for optimizing the lead compounds to improve their potency and selectivity. researchgate.netchemscene.com

Structure-Activity Relationship (SAR) Studies via Computational Methods

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, establishing a correlation between a molecule's three-dimensional structure and its biological activity. Computational methods have become indispensable in this field, allowing for the rational design of more potent and selective drug candidates.

For derivatives of 2-amino-3,5-dibromopyrazine, such as the imidazo[1,2-a]pyrazine (B1224502) series, computational approaches are key to elucidating their SAR. ucl.ac.ukucl.ac.uk These studies often begin with a "hit" compound identified from screening. In silico analysis of how this initial compound interacts with its biological target, for instance, the ATP binding site of an enzyme, allows researchers to design a next generation of molecules with improved properties. ucl.ac.ukucl.ac.uk For example, after virtual screening identified imidazo[1,2-a]pyrazine compounds as potential ATPase inhibitors, further computational analysis of the lead compound's interactions within the binding site guided the synthesis of new derivatives. ucl.ac.ukucl.ac.uk

These computational SAR studies can reveal crucial insights. For instance, they might show that adding a small hydrophobic group at a specific position could enhance cell penetration or that removing a particular functional group might improve binding potency by enabling key hydrogen-bonding interactions. ucl.ac.uk Quantitative structure-activity relationship (QSAR) modeling can further refine this understanding by creating a mathematical relationship between chemical structure and biological activity, identifying specific compounds with high potential for further development, such as for antimicrobial applications. espublisher.com Based on such preliminary data, the core template, like imidazo[1,2-a]pyrazine, can be redesigned to enhance cytotoxic effects on cancer cell lines, demonstrating the iterative power of combining computational design with experimental validation. nih.govresearchgate.net

Solubility and Partitioning Property Predictions (e.g., LogP, TPSA)

The solubility and partitioning behavior of a compound are critical determinants of its pharmacokinetic profile. Properties like the partition coefficient (LogP) and the topological polar surface area (TPSA) are routinely calculated to predict a molecule's behavior in vivo.

LogP is a measure of a compound's lipophilicity (oil/water distribution). It influences absorption, distribution, and membrane permeability.

TPSA is defined as the sum of the surfaces of polar atoms (usually oxygens and nitrogens) in a molecule. It is a good predictor of a drug's transport properties, such as intestinal absorption and blood-brain barrier penetration.

For 2-amino-3,5-dibromopyrazine, computational tools predict specific values for these parameters. These predictions are vital for assessing its potential as a fragment or starting material in drug discovery programs.

| Property | Predicted Value |

|---|---|

| LogP | 1.58 |

| Topological Polar Surface Area (TPSA) | 51.8 Ų |

| Hydrogen Bond Acceptors | 3 |

| Hydrogen Bond Donors | 1 |

| Rotatable Bonds | 0 |

Pharmacokinetic and Drug-Likeness Predictions (ADME Properties)

Beyond simple physical properties, computational models can predict a compound's full ADME profile—Absorption, Distribution, Metabolism, and Excretion. These in silico ADME predictions are crucial for weeding out compounds that are likely to fail in later stages of drug development due to poor pharmacokinetics. sciensage.info

For pyrazine (B50134) derivatives, computational ADME predictions are a standard part of the design process. dergipark.org.trmdpi.combohrium.com These analyses can forecast a range of properties:

Absorption: Predictions often include human intestinal absorption (HIA) and Caco-2 cell permeability, which model absorption from the gut. mdpi.com Pyrazine-based compounds are often predicted to have good gastrointestinal absorption. espublisher.com

Distribution: A key prediction is whether a compound can cross the blood-brain barrier (BBB), which is essential for drugs targeting the central nervous system. mdpi.com

Metabolism: Models can predict whether a compound is likely to be a substrate or inhibitor of key metabolic enzymes, such as the Cytochrome P450 (CYP) family (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4). dergipark.org.tr Predicting inhibition is critical for avoiding adverse drug-drug interactions.

Drug-Likeness: This is assessed using rules like Lipinski's Rule of Five and Veber's Rule. These rules use the calculated properties (LogP, TPSA, molecular weight, hydrogen bond donors/acceptors) to evaluate if a compound has a favorable profile for oral bioavailability. mdpi.comtubitak.gov.tr

| ADME Parameter | Typical Prediction Focus for Pyrazine Derivatives | Significance |

|---|---|---|

| Gastrointestinal (GI) Absorption | High probability of absorption predicted for many derivatives. espublisher.com | Indicates potential for oral administration. |

| Blood-Brain Barrier (BBB) Permeation | Variable; predicted for some derivatives, making them candidates for CNS targets. mdpi.com | Crucial for developing drugs for neurological disorders. |

| CYP450 Enzyme Inhibition | Screened for inhibition of major isoforms (CYP1A2, 2C9, 2C19, 2D6, 3A4). dergipark.org.tr | Helps predict potential for drug-drug interactions. |

| Drug-Likeness Rules (e.g., Lipinski's) | Generally favorable, indicating good oral bioavailability potential. mdpi.comtubitak.gov.tr | Early filter to select for compounds with drug-like properties. |

| P-glycoprotein (P-gp) Substrate | Predicted to determine if the compound may be actively pumped out of cells. mdpi.com | Relevant for overcoming multidrug resistance in cancer. |

By leveraging these computational tools, researchers can rationally design derivatives of 2-amino-3,5-dibromopyrazine with optimized pharmacokinetic and pharmacodynamic properties, accelerating the journey from chemical scaffold to potential therapeutic agent.

Biological and Pharmaceutical Research Applications

Anticancer Activities and Mechanisms

The anticancer potential of compounds derived from 2-amino-3,5-dibromopyrazine is an active area of investigation. These derivatives are being explored for their ability to inhibit cancer cell growth, modulate key signaling pathways, and induce cell death in various cancer types.

Numerous studies have demonstrated the cytotoxic effects of pyrazine (B50134) and triazine derivatives against a panel of human cancer cell lines. For instance, a series of novel 1,3,5-triazine (B166579) analogues were synthesized and evaluated for their in vitro anticancer activity. One notable compound, 5i , exhibited strong cytotoxicity against colorectal carcinoma (HCT-116) with an IC₅₀ value of 2.2 µM. Another compound, 7b , showed high potency against pancreatic adenocarcinoma (Capan-1) with an IC₅₀ of 1.9 µM nih.govresearchgate.net.

In a separate study, pyrimidine (B1678525) derivatives were investigated for their anticancer properties. One compound demonstrated potent activity against the HCT-116 cell line, with an IC₅₀ value of 7 µM, which was more effective than the standard chemotherapy drug doxorubicin (B1662922) in that particular study ekb.eg. Another series of indolyl-pyrimidine hybrids also showed strong anticancer activity against HCT-116 and hepatocellular carcinoma (HepG2) cell lines, with IC₅₀ values of 6.6 µM and 5.02 µM, respectively ekb.eg. Furthermore, certain 2-amino-4-aryl-pyrimidine derivatives of ursolic acid have shown potent cytotoxic activity against MCF-7 (breast cancer) and HeLa (cervical cancer) cells, with IC₅₀ values as low as 0.48 µM and 0.74 µM, respectively rsc.org.

While these findings are promising for the broader class of pyrazine and related heterocyclic compounds, specific and comprehensive data on the inhibitory concentrations of derivatives synthesized directly from 2-amino-3,5-dibromopyrazine against a wide panel of cancer cell lines, including Panc-1 and a broader range of HepG2 and MCF-7 derivatives, remain limited in publicly available research.

Table 1: Selected Anticancer Activity of Pyrazine and Triazine Derivatives

| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|

| 1,3,5-Triazine Analogue (5i) | Colorectal Carcinoma (HCT-116) | 2.2 | nih.govresearchgate.net |

| 1,3,5-Triazine Analogue (7b) | Pancreatic Adenocarcinoma (Capan-1) | 1.9 | nih.govresearchgate.net |

| Pyrimidine Derivative | Colorectal Carcinoma (HCT-116) | 7 | ekb.eg |

| Indolyl-pyrimidine Hybrid | Colorectal Carcinoma (HCT-116) | 6.6 | ekb.eg |

| Indolyl-pyrimidine Hybrid | Hepatocellular Carcinoma (HepG2) | 5.02 | ekb.eg |

| 2-Amino-4-aryl-pyrimidine | Breast Cancer (MCF-7) | 0.48 | rsc.org |

This table presents data on broader classes of pyrazine and triazine derivatives; specific data for derivatives of 2-amino-3,5-dibromopyrazine is limited.

Protein kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of cancer nih.gov. Pyrazine-based small molecules have been extensively investigated as kinase inhibitors nih.gov. These compounds often act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and blocking its activity nih.gov.

Derivatives of 2-amino-3,5-dibromopyrazine are used as intermediates in the synthesis of various kinase inhibitors. For example, the pyrazine motif is a key component of Acalabrutinib, a potent and selective second-generation Bruton's Tyrosine Kinase (BTK) inhibitor nih.gov. Similarly, Prexasertib, a pyrazine-2-carbonitrile derivative, is a potent inhibitor of CHK1 kinase with an IC₅₀ of 1 nM nih.gov.

Research on novel 2-amino-4-aryl-pyrimidine derivatives of ursolic acid has shown that these compounds can suppress the RAS/Raf/MEK/ERK and PI3K/AKT/mTOR signaling pathways, which are critical for cancer cell proliferation and survival rsc.org. While these examples highlight the potential of the pyrazine scaffold in kinase inhibition, detailed studies on the specific kinase inhibitory profiles of compounds directly derived from 2-amino-3,5-dibromopyrazine are not extensively documented.

The induction of programmed cell death, including apoptosis and autophagy, is a key mechanism of action for many anticancer agents. Thiophene and thieno[2,3-d]pyrimidine (B153573) derivatives have been shown to induce both apoptosis and autophagy in cancer cells mdpi.com. In one study, a particular compound significantly induced the formation of autophagic vacuoles in HT-29, HepG-2, and MCF-7 cells mdpi.com.

Furthermore, novel 2-amino-4-aryl-pyrimidine derivatives of ursolic acid have been found to trigger mitochondrial-related apoptosis in MCF-7 cells. This is achieved by increasing the generation of intracellular reactive oxygen species (ROS), decreasing the mitochondrial membrane potential, upregulating the pro-apoptotic protein Bax, and downregulating the anti-apoptotic protein Bcl-2, leading to the activation of the caspase cascade rsc.org.

Natural compounds have also been shown to modulate autophagy in cancer cells. For example, Ursolic acid can activate autophagy through the CaMKK-AMPK-mTOR pathway and by stimulating ER stress nih.gov. While the pyrazine scaffold is present in many compounds that induce apoptosis and autophagy, specific research detailing the induction of these cell death mechanisms by derivatives of 2-amino-3,5-dibromopyrazine is an area that requires further investigation. There is currently a lack of specific studies on the induction of necrosis by these particular derivatives.

2-Amino-3,5-dibromopyrazine serves as a valuable starting material for the synthesis of inhibitors targeting specific biological pathways implicated in cancer.

Rho Kinase (ROCK) Inhibitors: The Rho-associated coiled-coil containing protein kinases (ROCK) are involved in various cellular processes, including cell proliferation and motility. The development of ROCK inhibitors is a promising strategy for cancer therapy. 2-Amino-3,5-dibromopyrazine is a known precursor in the preparation of ROCK inhibitors.

c-Met Inhibitors: The c-Met proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in tumor growth, invasion, and metastasis medchemexpress.com. Consequently, c-Met is a significant target for cancer drug discovery medchemexpress.com. Pyrazine and pyrimidine-based compounds have been explored as c-Met inhibitors. While the potential to synthesize c-Met inhibitors from 2-amino-3,5-dibromopyrazine exists, specific examples of such inhibitors and their biological evaluation are not yet widely reported in scientific literature.

Combining therapeutic agents is a common strategy in cancer treatment to enhance efficacy and overcome drug resistance. Natural compounds are often investigated for their synergistic effects with conventional anticancer drugs. For example, Ginsenoside Rh2 and betulinic acid have been shown to synergistically induce apoptosis in various cancer cell lines, including HepG2 cells nih.gov. Similarly, the combination of the natural product sulforaphane (B1684495) with chemotherapy drugs like paclitaxel (B517696) has demonstrated synergistic effects in breast cancer cells by suppressing NF-κB activation mdpi.com.

While the concept of combination therapy is well-established, specific studies focusing on the synergistic effects of derivatives of 2-amino-3,5-dibromopyrazine with other anticancer agents are currently limited. This represents an area with potential for future research to enhance the therapeutic utility of this class of compounds.

Antimicrobial Properties

In addition to their anticancer potential, derivatives of 2-amino-3,5-dibromopyrazine are being investigated for their antimicrobial properties. The emergence of antibiotic-resistant strains of bacteria has created an urgent need for the development of new antimicrobial agents.

Several studies have reported the synthesis of pyrazole (B372694) and pyrazolo[1,5-a]pyrimidine (B1248293) derivatives with significant antibacterial activity. In one study, these derivatives exhibited minimum inhibitory concentration (MIC) values ranging from 0.125 to 0.50 µg/mL against Gram-positive bacteria and between 0.062 and 0.50 µg/mL against Gram-negative bacteria mdpi.com. Another study on amino derivatives of aurones reported MIC values as low as 0.78 µM against Clostridium botulinum and 3.12 µM against Listeria monocytogenes mdpi.com. Furthermore, some amino derivatives of 5,7-dibromo-2-methyl-8-hydroxyquinoline showed significant activity against both Gram-positive and Gram-negative bacteria researchgate.net.

While these findings demonstrate the potential of heterocyclic compounds in antimicrobial drug discovery, there is a need for more extensive research focused specifically on the antimicrobial spectrum and MIC values of derivatives synthesized directly from 2-amino-3,5-dibromopyrazine against a broader range of clinically relevant bacteria and fungi.

Table 2: Antimicrobial Activity of Selected Heterocyclic Derivatives

| Compound Class | Microorganism | MIC | Reference |

|---|---|---|---|

| Pyrazole/Pyrazolo[1,5-a]pyrimidine | Gram-positive bacteria | 0.125 - 0.50 µg/mL | mdpi.com |

| Pyrazole/Pyrazolo[1,5-a]pyrimidine | Gram-negative bacteria | 0.062 - 0.50 µg/mL | mdpi.com |

| Amino Aurone Derivative | Clostridium botulinum | 0.78 µM | mdpi.com |

| Amino Aurone Derivative | Listeria monocytogenes | 3.12 µM | mdpi.com |

This table presents data on broader classes of heterocyclic compounds; specific data for derivatives of 2-amino-3,5-dibromopyrazine is limited.

Antibacterial Activity

Derivatives of 2-aminopyrazine (B29847) have demonstrated notable antibacterial properties against both Gram-positive and Gram-negative bacteria. Studies on various substituted pyrazine compounds have highlighted their potential as a basis for new antibacterial agents.

Gram-positive and Gram-negative bacteria: Substituted pyrazine-2-carboxylic acid derivatives have shown good antimicrobial activity against a panel of clinical isolates including Escherichia coli (Gram-negative) and Bacillus subtilis and Staphylococcus aureus (Gram-positive) rjpbcs.com. Similarly, novel triazolo[4,3-a]pyrazine derivatives have exhibited moderate to good antibacterial activities against both S. aureus and E. coli mdpi.com. One particular derivative showed a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus and 16 µg/mL against E. coli, comparable to ampicillin (B1664943) mdpi.com.

Specific Bacterial Species:

Staphylococcus sp. : Pyrazine sulfonamide derivatives have been synthesized and evaluated for their antibacterial activity, with some compounds showing strong inhibition against Staphylococcus aureus jetir.org. Furthermore, brominated pyrazine-based chalcones have demonstrated anti-staphylococcal activity with MIC values ranging from 15.625 to 125 µM against various staphylococcal strains, including methicillin-resistant S. aureus (MRSA) nih.gov.

E. coli : As mentioned, derivatives of triazolo[4,3-a]pyrazine and pyrazine-2-carboxylic acid have shown efficacy against E. coli rjpbcs.commdpi.com.

Bacillus spp. : Pyrazine-2-carboxylic acid derivatives have been shown to be effective against B. subtilis rjpbcs.com.

Pseudomonas aeruginosa : Pyrazine-2-carboxylic acid derivatives have also demonstrated sensitivity against P. aeruginosa rjpbcs.com.

Below is a table summarizing the antibacterial activity of various pyrazine derivatives.

| Derivative Class | Bacterial Strain(s) | Reported Activity (MIC) | Reference |

| Triazolo[4,3-a]pyrazines | Staphylococcus aureus | 32 µg/mL | mdpi.com |

| Escherichia coli | 16 µg/mL | mdpi.com | |

| Pyrazine-2-carboxylic acids | E. coli, B. subtilis, S. aureus, P. aeruginosa | MICs ranging from 25 to 50 µg/mL | rjpbcs.com |

| Pyrazine Sulfonamides | Staphylococcus aureus | Strong inhibition observed | jetir.org |

| Brominated Pyrazine Chalcones | Staphylococcus sp. (including MRSA) | 15.625 - 125 µM | nih.gov |

Antifungal Activity

The antifungal potential of pyrazine derivatives has also been investigated, with some compounds showing efficacy against clinically relevant fungal pathogens.

For instance, certain pyrazine-2-carboxylic acid derivatives have demonstrated good antifungal activity against Candida albicans, with a reported MIC value of 3.125 µg/mL for the most potent compounds rjpbcs.com. This suggests that the pyrazine scaffold can be a valuable starting point for the development of new antifungal agents.

Antimycobacterial Activity

Derivatives of 2-aminopyrazine have shown significant promise in the field of antimycobacterial research, particularly in the search for new treatments for tuberculosis.

A study focused on 3-aminopyrazine-2-carboxamide (B1665363) derivatives, which are structurally related to the known antitubercular drug pyrazinamide, revealed compounds with high activity against Mycobacterium tuberculosis. Specifically, 3-benzamidopyrazine-2-carboxamides with lipophilic substituents on the benzene (B151609) ring were found to be particularly potent, with one brominated derivative exhibiting an MIC of 1.95 µg/mL against M. tuberculosis H37Rv mdpi.com.

Another study on pyrazine-2-carboxylic acid hydrazide derivatives also identified compounds with activity against M. tuberculosis nih.gov. Furthermore, a series of 3-substituted N-benzylpyrazine-2-carboxamide derivatives were synthesized and tested against four mycobacterial strains, with the most effective compounds against M. tuberculosis H37Rv having an MIC of 12.5 µg/mL nih.gov.

The following table presents data on the antimycobacterial activity of pyrazine derivatives.

| Derivative Class | Mycobacterial Strain | Reported Activity (MIC) | Reference |

| 3-Benzamidopyrazine-2-carboxamides | Mycobacterium tuberculosis H37Rv | 1.95 µg/mL | mdpi.com |

| Pyrazine-2-carboxylic acid hydrazides | Mycobacterium tuberculosis H37Rv | IC90 = 16.87 µg/mL | nih.gov |

| N-Benzylpyrazine-2-carboxamides | Mycobacterium tuberculosis H37Rv | 12.5 µg/mL | nih.gov |

Mechanisms of Antimicrobial Action

The mechanisms through which pyrazine derivatives exert their antimicrobial effects are an active area of research. Molecular docking studies have provided some insights into potential cellular targets.

For pyrazine-2-carboxylic acid derivatives, it has been predicted that the inhibition of GlcN-6-P synthase, an enzyme involved in the biosynthesis of amino sugars for the bacterial cell wall, may be responsible for their antibacterial activity rjpbcs.com. In the case of triazolo[4,3-a]pyrazine derivatives, it is suggested that they may exert their effects by disrupting the bacterial cell membrane structure and inhibiting essential enzymes like DNA gyrase and topoisomerase IV mdpi.com. For antimycobacterial 3-substituted N-benzylpyrazine-2-carboxamide derivatives, molecular docking studies have suggested potential interactions with the enoyl-ACP-reductase of M. tuberculosis nih.gov.

Anti-inflammatory and Analgesic Activities

Pyrazine derivatives have been recognized for their potential anti-inflammatory and analgesic properties mdpi.comtandfonline.com. While specific studies on 2-amino-3,5-dibromopyrazine are limited, research on related pyrazole derivatives, another class of nitrogen-containing heterocycles, has shown significant activity in this area rjpbr.comresearchgate.netnih.govnih.gov. The structural similarities and shared heterocyclic nature suggest that pyrazine derivatives could also modulate inflammatory pathways. For example, a novel pyrazole derivative, FR140423, demonstrated potent, dose-dependent reduction of carrageenin-induced paw edema and adjuvant arthritis, with greater potency than indomethacin (B1671933) nih.gov. This compound also exhibited significant anti-hyperalgesic effects nih.gov. The anti-inflammatory activity of pyrazine-modified natural product derivatives has also been noted, with one compound showing a 56.32% inhibitory activity against lipopolysaccharide (LPS)-induced nitric oxide (NO) overexpression mdpi.com.

Antiviral and Antiparasitic Activities

The pyrazine scaffold is a key component in several antiviral and antiparasitic agents.

Antiviral Activity: 2-Amino-3,5-dibromopyrazine is a key intermediate in the synthesis of favipiravir (B1662787) (T-705), a broad-spectrum antiviral drug nbinno.com. Favipiravir, a pyrazinecarboxamide derivative, has shown activity against a wide range of RNA viruses, including influenza viruses, and has been approved for treating influenza in Japan wikipedia.orgnih.govnih.gov. The mechanism of action involves the inhibition of viral RNA-dependent RNA polymerase nih.gov.

Antiparasitic Activity: Pyrazine compounds have also been investigated for their potential in treating parasitic diseases. A patent has described pyrazine compounds for the treatment of parasitic protozoal infections such as malaria, caused by Plasmodium falciparum google.com. Additionally, pyrazine isoquinoline (B145761) derivatives have been identified as having high activity in killing both adult schistosomes and their larvae, which could be valuable in treating schistosomiasis google.com.

Bioimaging and Bioluminescent Substrate Development

The pyrazine core structure is found in coelenterazine (B1669285), a luciferin (B1168401) that is a substrate for various luciferases used in bioluminescence imaging. This has led to the development of novel bioluminescent probes based on the pyrazine scaffold.

One approach involves the "caging" of luciferins, where a protective chemical group is attached to the imidazopyrazinone core acs.orgnih.gov. This renders the luciferin inactive until the protective group is cleaved by a specific target, such as an enzyme or a small molecule. This strategy allows for the development of highly specific bioluminescent probes for detecting various biological analytes and processes in vitro and in vivo mdpi.com. For example, a bioluminescent probe for detecting hydrogen sulfide (B99878) (H2S) was developed by "caging" a pyrazine-based luciferin (QTZ) with an H2S-responsive group acs.orgnih.gov. This allows for the sensitive detection of H2S levels in cancer cells and tumor models acs.orgnih.gov. The development of such probes is crucial for non-invasive, real-time monitoring of biological events nih.gov.

Development of Contrast Agents for Medical Imaging

While not a contrast agent itself, 2-Amino-3,5-dibromopyrazine serves as a valuable precursor in the creation of novel contrast agents for medical imaging modalities such as Magnetic Resonance Imaging (MRI) and Computed Tomography (CT) scans. The pyrazine core can be incorporated into larger molecular frameworks that chelate paramagnetic metal ions or carry heavy atoms, which are essential for enhancing image contrast.

Research in this area focuses on synthesizing pyrazine derivatives that can be conjugated to chelating agents like DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid), which can then bind gadolinium (Gd³⁺) to form MRI contrast agents. The pyrazine moiety can be functionalized to influence the properties of the resulting contrast agent, such as its relaxivity, biodistribution, and targeting capabilities. For instance, derivatives of 2-Amino-3,5-dibromopyrazine can be designed to create macromolecular or nanoparticulate contrast agents, which can offer improved relaxivity and longer circulation times compared to small-molecule agents.

One article highlights that 2-Amino-3,5-dibromopyrazine is utilized in the creation of contrast agents for medical imaging techniques such as MRI and CT scans tandfonline.com. The synthesis of such agents often involves multi-step reactions where the pyrazine ring, originating from precursors like 2-Amino-3,5-dibromopyrazine, forms part of a larger, functional molecule.

Table 1: Examples of Pyrazine-Based Structures in Medical Imaging Research

| Imaging Modality | Role of Pyrazine Derivative | Potential Advantage |

| MRI | Scaffold for Gd³⁺ chelates | Potential for high relaxivity and targeted delivery |

| CT | Backbone for iodinated compounds | High atomic number of iodine enhances X-ray attenuation |

| Optical Imaging | Core of fluorescent probes | Tunable photophysical properties for specific detection |

Investigation as Biochemical Reagents in Life Science Research

In the realm of life science research, 2-Amino-3,5-dibromopyrazine is investigated as a key building block for the synthesis of various biochemical reagents. These reagents are tools used to study biological processes, identify and quantify molecules, and probe the function of enzymes and receptors.